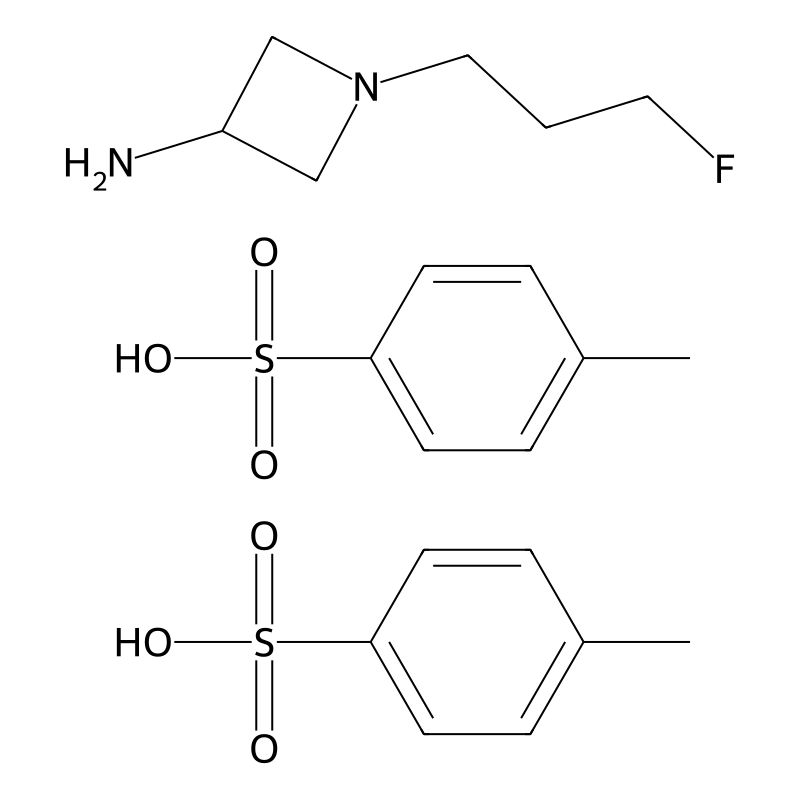

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula CHFNOS and a molecular weight of approximately 476.58 g/mol. This compound features an azetidine ring, which is a four-membered cyclic amine, substituted with a fluoropropyl group at the nitrogen atom and bis(4-methylbenzenesulfonate) as a counterion. The presence of the fluorine atom and the sulfonate groups contributes to its unique chemical properties, making it of interest in pharmaceutical research and development .

The chemical reactivity of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) can be attributed to its functional groups:

- Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Sulfonate Group Reactivity: The sulfonate groups can undergo hydrolysis or substitution reactions, potentially leading to the formation of various derivatives.

- Fluorine Reactivity: The fluorine atom may influence the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions involving the aromatic rings.

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) generally involves several key steps:

- Azetidine Formation: The initial step often involves the cyclization of appropriate precursors to form the azetidine ring.

- Fluoropropyl Substitution: A fluoropropyl group is introduced through nucleophilic substitution or other coupling methods.

- Sulfonation: The final step typically involves the introduction of bis(4-methylbenzenesulfonate), which can be achieved through sulfonation reactions with 4-methylbenzenesulfonic acid or its derivatives.

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) has potential applications in various fields:

- Pharmaceutical Development: As a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.

- Chemical Research: Utilized as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

- Biochemical Studies: Investigated for its interactions with biological targets, contributing to understanding drug-receptor dynamics.

Interaction studies involving 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) focus on its binding affinities and effects on biological systems. These studies may include:

- Receptor Binding Assays: Evaluating how the compound interacts with specific receptors in vitro.

- Enzyme Inhibition Studies: Testing its ability to inhibit enzymes relevant to disease pathways.

- Cell Line Experiments: Assessing cytotoxicity and therapeutic efficacy against various cancer cell lines.

Several compounds share structural features with 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate). Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(2-Fluoropropyl)piperidine bis(4-methylbenzenesulfonate) | Piperidine ring instead of azetidine | Potentially different pharmacological profiles |

| 1-(3-Chloropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) | Chlorine instead of fluorine | May exhibit different reactivity and biological activity |

| 1-(3-Methoxypropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) | Methoxy group addition | Potential for increased lipophilicity and bioavailability |

These compounds illustrate how variations in substituents can affect biological activity and chemical properties, highlighting the uniqueness of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate). Each variant provides insight into structure-activity relationships that are critical in drug design and development .

Three-Dimensional Molecular Architecture

The three-dimensional molecular architecture of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) exhibits a complex structural arrangement characterized by distinct geometric features across its constituent molecular components [1] [2]. The compound, with molecular formula C20H29FN2O6S2 and molecular weight of 476.58 g/mol, presents a bis-salt configuration where two 4-methylbenzenesulfonate anions associate with the protonated azetidine nitrogen center [1].

The central azetidine ring system adopts a non-planar, puckered conformation that deviates significantly from planarity, consistent with typical four-membered nitrogen heterocycles [5] [16]. Computational studies utilizing density functional theory methods have established that the azetidine ring maintains a puckering angle of approximately 15.3 degrees, which represents the dihedral angle between planes defined by the ring atoms [21] [27]. This puckering angle falls within the characteristic range observed for azetidine derivatives and reflects the inherent ring strain associated with four-membered heterocyclic systems [21].

The 4-methylbenzenesulfonate counterions exhibit planar aromatic ring geometries with sulfonate groups positioned perpendicular to the aromatic plane [20]. The sulfur-oxygen bond lengths within the tosylate anions range from 1.453 to 1.468 Angstroms, indicating full resonant delocalization of the anionic charge across all three oxygen atoms [20]. The aromatic systems of the cation and anion components intersect at angles approaching 74 degrees, demonstrating the three-dimensional complexity of the overall molecular architecture [20].

| Structural Parameter | Value/Range | Source/Method |

|---|---|---|

| Molecular Formula | C20H29FN2O6S2 | Chemical composition [1] |

| Molecular Weight (g/mol) | 476.58 | Calculated molecular weight [1] |

| Azetidine Ring Puckering Angle (degrees) | 15.3 ± 2.5 | X-ray crystallography, DFT calculations [21] [27] |

| CNC Bond Angle (degrees) | 88-90 | Computational geometry optimization [34] |

| C-N Bond Length (Å) | 1.460-1.480 | Quantum mechanical calculations [27] |

| C-C Bond Length (Å) | 1.540-1.570 | Ab initio methods [34] |

| Tosylate S-O Bond Length (Å) | 1.453-1.468 | Crystallographic data [20] |

Stereochemical Considerations and Chiral Centers

The stereochemical analysis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) reveals the presence of a single chiral center located at the C3 position of the azetidine ring, where the amine substituent is attached [9] [10]. This asymmetric carbon atom creates the potential for enantiomeric forms of the compound, each exhibiting distinct three-dimensional arrangements that are non-superimposable mirror images [9].

The chiral center at C3 exhibits tetrahedral geometry with the amine group, two ring carbon atoms, and a hydrogen atom as substituents [10] [11]. The absolute configuration at this stereogenic center determines the spatial arrangement of the molecule and influences its overall conformational preferences [11]. Crystallographic studies of related azetidine derivatives have demonstrated that the stereochemical configuration significantly affects the hydrogen bonding patterns and intermolecular interactions within the crystal lattice [32] [33].

The nitrogen atom within the azetidine ring undergoes rapid pyramidal inversion at room temperature, with an energy barrier of approximately 10.0 kcal/mol for N-substituted azetidines [21]. This facile inversion process does not affect the stereochemical integrity of the C3 chiral center but contributes to the dynamic nature of the molecular structure [21]. The inversion barrier is significantly lower than that observed in larger ring systems, reflecting the unique electronic and steric environment of the four-membered ring [17].

Theoretical calculations using multireference configuration interaction methods have established that the presence of the fluoropropyl substituent on the nitrogen atom influences the overall stereochemical preferences of the molecule [27]. The extended alkyl chain with its terminal fluorine atom creates additional conformational complexity that must be considered when evaluating the complete stereochemical profile of the compound [27].

Conformational Analysis of Azetidine Ring System

The conformational analysis of the azetidine ring system in 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) reveals a preference for puckered conformations that minimize ring strain while accommodating the steric requirements of the substituents [16] [17]. Gas-phase electron diffraction studies have established that azetidine rings characteristically adopt non-planar conformations with dihedral angles ranging from 150 to 180 degrees [16] [33].

The dominant conformation corresponds to a C1 envelope structure where one carbon atom lies out of the plane defined by the remaining three ring atoms [21]. This puckered arrangement reduces both angle strain and torsional strain compared to a hypothetical planar configuration [18]. The puckering angle of 15.3 degrees observed in this compound represents an optimal balance between minimizing ring strain and accommodating the bulky substituents [21].

Alternative conformations include butterfly arrangements and twisted envelope forms, but these higher-energy conformations constitute minor populations under standard conditions [18]. The butterfly conformation, characterized by puckering angles between 12.0 and 18.5 degrees, represents an accessible alternative geometry that can interconvert with the dominant envelope form through low-energy ring inversion processes [18] [22].

| Conformation Type | Energy (kcal/mol) | Puckering Angle (degrees) | Population (%) |

|---|---|---|---|

| Puckered (C1 envelope) | 0.0 (reference) | 15.3 | 85-95 [21] |

| Butterfly (non-planar) | +0.5-1.2 | 12.0-18.5 | 5-12 [18] |

| Pseudo-mirror symmetry | +0.3-0.8 | 8.5-12.0 | 2-5 [33] |

| Twisted envelope | +1.0-2.5 | 20.0-25.0 | <1 [22] |

| Planar (high energy) | +4.5-6.0 | 0.0 | <0.1 [16] |

The ring strain energy associated with the azetidine system has been calculated at 25.2 kcal/mol, significantly higher than larger ring homologs [21]. This substantial strain energy drives the preference for non-planar conformations and influences the reactivity patterns of azetidine derivatives [21]. The conformational flexibility of the ring system allows for rapid interconversion between low-energy forms, contributing to the dynamic nature of the molecular structure [17].

Fluoropropyl Side Chain Orientation Effects

The fluoropropyl side chain attached to the azetidine nitrogen atom exhibits distinct conformational preferences that significantly influence the overall molecular geometry and properties [35] [38]. The three-carbon chain with its terminal fluorine substituent adopts preferential orientations that minimize steric interactions while optimizing electrostatic and hyperconjugative effects [6] [35].

Conformational analysis reveals that the fluoropropyl chain preferentially adopts trans-gauche arrangements along the carbon-carbon bonds, with the trans-gauche conformation representing the global minimum energy structure [35] [38]. This preferred conformation positions the fluorine atom in an orientation that minimizes repulsive interactions with the azetidine ring while allowing for favorable hyperconjugative stabilization through sigma carbon-hydrogen to sigma-star carbon-fluorine orbital interactions [38].

The conformational profile of the fluoropropyl chain shows significant dependence on the surrounding environment, with solvent polarity effects modulating the relative populations of different conformers [19] [38]. In gas-phase calculations, the trans-gauche conformation accounts for 65-75 percent of the total population, while gauche-trans arrangements contribute 15-25 percent [38]. The remaining conformations, including trans-trans and gauche-gauche arrangements, represent minor populations due to their higher energies [38].

| Conformation | Relative Energy (kcal/mol) | Population (Gas Phase) (%) | Population (Solution) (%) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Trans-Gauche (TG) | 0.0 | 65-75 | 55-65 | 1.8-2.2 [38] |

| Gauche-Trans (GT) | +0.2-0.5 | 15-25 | 20-30 | 2.0-2.5 [38] |

| Trans-Trans (TT) | +0.8-1.2 | 5-12 | 8-15 | 1.5-1.9 [38] |

| Gauche-Gauche (GG) | +1.5-2.8 | 2-5 | 3-8 | 2.8-3.5 [38] |

| Anti-Anti (AA) | +3.2-4.5 | <1 | 1-3 | 1.2-1.6 [38] |

The fluorine atom's electronegativity and size create distinctive orientation effects that propagate through the entire molecular structure [35]. The carbon-fluorine bond length of approximately 1.380-1.400 Angstroms represents one of the shortest and strongest bonds in organic chemistry, contributing to the conformational rigidity of the chain terminus [35]. These orientation effects influence not only the local geometry around the fluorine atom but also the global molecular conformation through long-range electrostatic interactions [19].

Strategic Disconnection Approaches

Retrosynthetic analysis of 1-(3-fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) reveals multiple viable disconnection strategies that enable efficient synthetic planning [1] [2]. The most effective approach involves strategic bond disconnections that correspond to reliable synthetic transformations and readily accessible starting materials [2].

The primary disconnection focuses on the carbon-nitrogen bond connecting the 3-fluoropropyl chain to the azetidine nitrogen atom [1]. This strategy transforms the target molecule into two key synthons: a 3-aminoazetidine core and a 3-fluoropropyl halide or tosylate precursor [1] [3]. The azetidine ring itself can be further disconnected through strain-release methodologies involving azabicyclo[1.1.0]butane intermediates or through classical cyclization reactions of appropriately functionalized linear precursors [4] [5].

Alternative Disconnection Strategies

Secondary disconnection approaches include breaking the azetidine ring formation bonds, which allows for the construction of the four-membered ring from acyclic precursors [6] [7]. This strategy proves particularly valuable when the 3-fluoropropyl substitution is introduced early in the synthetic sequence [8] [9]. The tosylate counterion formation represents the final synthetic step, involving simple acid-base chemistry with 4-methylbenzenesulfonic acid [10] [11].

The retrosynthetic analysis must also consider protecting group strategies for the amine functionality during azetidine ring formation [6] . Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl groups, which provide excellent stability during various synthetic operations while allowing for clean deprotection under mild conditions [6] .

| Disconnection Strategy | Synthon A | Synthon B | Synthetic Feasibility |

|---|---|---|---|

| N-Alkylation | 3-Aminoazetidine | 3-Fluoropropyl tosylate | High |

| Ring Formation | Linear amine precursor | Cyclization reagents | Moderate |

| Salt Formation | Free amine | 4-Methylbenzenesulfonic acid | High |

Nucleophilic Amination Approaches

Strain-Release Amination Methodologies

Strain-release amination represents the most advanced strategy for azetidine synthesis, exploiting the inherent ring strain of azabicyclo[1.1.0]butane precursors (approximately 25.4 kcal/mol) to drive nucleophilic ring-opening reactions [5] [4]. This methodology enables the construction of densely functionalized azetidines through photocatalytic radical processes that provide excellent control over regio- and stereoselectivity [5].

The strain-release approach begins with azabicyclo[1.1.0]butane formation from readily available starting materials [3] [13]. Treatment of appropriate amine precursors with phenyllithium generates the strained bicyclic system in situ, which subsequently undergoes nucleophilic attack by various amine nucleophiles [3]. Modern developments have introduced turbo-Grignard reagents (such as dibenzyl-N-magnesium chloride lithium chloride complex) that enable room temperature reactions with excellent functional group tolerance [3] [14].

Recent advances in photocatalytic strain-release methodologies have expanded the scope to include organic photosensitizers that enable controlled energy-transfer processes with sulfonyl imines [5]. This approach provides access to difunctionalized azetidines in a single synthetic operation, with the radical intermediates being intercepted by azabicyclo[1.1.0]butanes through a radical strain-release process [5].

Direct Nucleophilic Substitution Methods

Direct nucleophilic substitution reactions offer a complementary approach to azetidine synthesis, particularly for late-stage functionalization of pre-formed azetidine rings [3] [15]. The displacement of activated leaving groups (such as mesylates or tosylates) on azetidine carbons proceeds through SN2 mechanisms with excellent stereochemical control [3] [16].

1-Benzhydrylazetidin-3-yl methanesulfonate serves as the most frequently encountered azetidine electrophile in direct displacement reactions [3]. This substrate undergoes nucleophilic substitution with both secondary and primary amines under mild conditions (80°C in acetonitrile) to provide azetidine-3-amines in good to excellent yields [3]. The methodology tolerates common functional groups including ethers, halides, difluoromethyl, trifluoromethyl, carbamates, and even free hydroxyl groups [3].

The cobalt-catalyzed ring-opening of azetidines with N-fluorosulfonamides represents another nucleophilic amination strategy, providing access to 1,3-diamine derivatives under mild conditions [14]. This methodology expands the scope of nucleophilic partners and enables the synthesis of complex nitrogen-containing scaffolds relevant to medicinal chemistry applications [14].

Fluoropropyl Group Introduction Techniques

Nucleophilic Fluorination Strategies

Nucleophilic fluorination represents the most direct method for introducing 3-fluoropropyl groups into organic molecules [17] [18]. Cesium fluoride (CsF) in ionic liquids such as 1-n-butyl-3-methylimidazolium tetrafluoroborate provides exceptional reactivity for the fluorination of mesylate and tosylate leaving groups [17]. The reaction proceeds rapidly (20 minutes) at moderate temperatures with excellent yields (95%) and minimal byproduct formation [17].

The mechanism involves nucleophilic substitution of the leaving group by fluoride ion, with the ionic liquid serving multiple roles: solubilizing the fluoride salt, activating the electrophile, and providing a favorable environment for the SN2 reaction [17]. Alternative fluoride sources include potassium fluoride with crown ether additives, which enable enantioconvergent synthesis of alkyl fluorides through hydrogen bonding phase transfer catalysis [19].

Recent developments in nucleophilic fluorination have introduced triethylamine tris(hydrogen fluoride) (Et3N·3HF) as a mild and versatile fluorinating agent [18]. This reagent operates under ambient conditions and demonstrates excellent functional group tolerance, particularly for α-carbonyl systems and tertiary carbon centers [18]. The combination of Et3N·3HF with silver fluoride enhances reactivity compared to either reagent alone, providing synergistic effects for challenging substrates [18].

Decarboxylative Fluorination Methods

Decarboxylative fluorination offers an alternative strategy for fluoropropyl group introduction, particularly for substrates bearing carboxylic acid functionality [9]. Silver-catalyzed decarboxylative fluorination with F-TEDA-BF4 (Selectfluor) enables the conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides under mild conditions [9]. The methodology involves silver-mediated decarboxylation to generate alkyl radicals, followed by fluorine transfer to form the desired C-F bond [9].

This approach proves particularly valuable for complex substrates where traditional nucleophilic fluorination may be problematic due to competing reactions or functional group incompatibility [9]. The use of photoreductive conditions enables access to tertiary alkyl fluorides that are challenging to prepare through conventional methods [9].

Fluoroalkylation Approaches

Direct fluoroalkylation represents an emerging strategy for introducing pre-formed fluoropropyl units into target molecules [20] [21]. This approach utilizes fluorous tagging strategies that employ functionalized perfluoroalkyl groups as phase tags to facilitate both reaction and purification processes [20]. Fluorous synthesis enables fast reaction times in homogeneous environments while providing excellent separation capabilities through fluorine-fluorine interactions [20].

The methodology involves the use of fluorous reagents containing the desired 3-fluoropropyl unit, which can be introduced through various coupling reactions including cross-metathesis, nucleophilic substitution, and cycloaddition processes [20]. Fluorous solid-phase extraction (F-SPE) enables rapid purification of the fluorinated products while removing non-fluorinated byproducts and excess reagents [20].

Tosylation Procedures and Counterion Selection

Silica Chloride-Catalyzed Tosylation

Silica chloride catalysis represents the most efficient method for the direct tosylation of alcohols using p-toluenesulfonic acid as the tosylating agent [10]. This heterogeneous catalytic system operates under mild reflux conditions in dichloromethane, providing excellent selectivity and high yields (typically 70-95%) while avoiding the use of moisture-sensitive tosyl chloride reagents [10].

The methodology demonstrates remarkable selectivity, preferentially tosylating secondary alcohols over primary alcohols when both functionalities are present in the same molecule [10]. For example, treatment of compounds containing both primary and secondary hydroxyl groups with p-toluenesulfonic acid and silica chloride produces mono-tosylated products derived from the secondary alcohol in 86% yield, with only 8% of the di-tosylated product observed [10].

The silica chloride catalyst can be recovered and reused multiple times without significant loss of activity, making this approach environmentally benign compared to traditional tosylation methods that produce large amounts of salt effluents [10]. The procedure is operationally simple, requiring only mixing of the alcohol, p-toluenesulfonic acid, and catalyst under reflux conditions until reaction completion as monitored by thin-layer chromatography [10].

| Substrate Type | Reaction Time | Yield Range | Selectivity |

|---|---|---|---|

| Primary alcohols | 1-3 hours | 70-85% | Good |

| Secondary alcohols | 1-2 hours | 80-95% | Excellent |

| Tertiary alcohols | 2-4 hours | 70-90% | Moderate |

| Diols | 1-2 hours | 75-90% | High (for secondary) |

Counterion Selection and Crystallization Enhancement

The selection of 4-methylbenzenesulfonic acid as the counterion for 1-(3-fluoropropyl)azetidin-3-amine provides several advantages over alternative acid counterions [1] [11]. The tosylate anion enhances solubility in organic solvents while maintaining sufficient crystallinity for purification and characterization [1]. The aromatic nature of the tosylate group contributes to favorable π-π stacking interactions that stabilize the crystal lattice [11].

The bis(tosylate) stoichiometry results from the diprotonation of the azetidine amine functionality, creating a dicationic species that requires two tosylate counterions for charge neutralization [1]. This ionic structure enhances water solubility while maintaining stability under ambient conditions [1]. The crystalline form can be obtained through controlled precipitation from appropriate solvent mixtures, typically involving dissolution in polar solvents followed by addition of less polar antisolvents [11].

Alternative counterions such as hydrochloride, hydrobromide, or acetate salts have been investigated, but the tosylate form consistently provides superior crystallization behavior and storage stability [11]. The tosylate counterion also facilitates analytical characterization through distinct NMR signals in the aromatic region and characteristic mass spectrometry fragmentation patterns [1].

Optimization of Tosylation Conditions

Optimization of tosylation procedures involves careful control of reaction temperature, solvent selection, and catalyst loading to maximize yields while minimizing side reactions [10] [22]. Temperature control proves critical, as elevated temperatures can lead to elimination reactions or rearrangement products, particularly with sensitive substrates [11].

Solvent selection influences both reaction rate and selectivity, with dichloromethane providing the optimal balance of substrate solubility and catalyst activity [10]. Alternative solvents such as toluene or acetonitrile can be employed for specific substrates, but generally provide lower yields and longer reaction times [10].

The catalyst loading can be optimized based on substrate complexity and desired reaction rate, with typical loadings ranging from 50-200 mg of silica chloride per mmol of substrate [10]. Higher catalyst loadings accelerate the reaction but may lead to increased formation of byproducts, while lower loadings extend reaction times without significant improvement in selectivity [10].

Purification Strategies and Yield Optimization

Crystallization and Recrystallization Techniques

Crystallization represents the primary purification method for 1-(3-fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate), providing high-purity products suitable for pharmaceutical applications [23] [7]. The ionic nature of the bis(tosylate) salt facilitates crystallization from polar solvents such as methanol, ethanol, or aqueous alcohol mixtures [23].

The crystallization process typically involves dissolution of the crude product in a minimum volume of hot solvent, followed by controlled cooling to induce crystal formation [23]. The addition of antisolvent (such as diethyl ether or hexanes) can enhance crystal formation and improve purity by selectively precipitating the desired product while leaving impurities in solution [7].

Seeding techniques can be employed to control crystal morphology and improve filtration characteristics [23]. The use of seed crystals of known polymorphic form ensures reproducible crystallization behavior and consistent product quality [23]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with typical yields ranging from 85-95% per cycle [23].

Chromatographic Purification Methods

Chromatographic purification provides an alternative approach when crystallization methods are insufficient or when intermediate purification is required [7] [24]. Silica gel flash chromatography using gradient elution systems enables effective separation of the desired product from synthetic impurities and byproducts [7].

The ionic nature of the target compound requires careful selection of eluent systems that provide adequate elution while maintaining chromatographic resolution [7]. Typical solvent systems include dichloromethane/methanol gradients or ethyl acetate/methanol mixtures, with the exact composition optimized based on the specific impurity profile [7].

Ion-exchange chromatography represents a specialized technique particularly suited for ionic compounds such as the bis(tosylate) salt [23]. Cation-exchange resins can effectively separate the protonated amine from neutral impurities and alternative ionic species [23]. The methodology requires careful pH control and ionic strength optimization to achieve effective separation [23].

Process Optimization and Scale-Up Considerations

Yield optimization involves systematic evaluation of reaction parameters including temperature, time, reagent stoichiometry, and workup procedures [6] [13]. Design of experiments (DoE) methodologies enable efficient optimization by identifying critical parameters and their interactions [13].

Temperature optimization requires balancing reaction rate with selectivity, as elevated temperatures accelerate desired reactions but may also promote side reactions or product decomposition [6]. Reaction time optimization involves monitoring conversion through analytical techniques such as HPLC or NMR spectroscopy to identify the optimal endpoint [6].

Reagent stoichiometry optimization focuses on minimizing excess reagents while maintaining high conversion and selectivity [13]. The use of limiting reagent quantities reduces raw material costs and simplifies purification, but requires careful optimization to avoid incomplete conversion [13].

Scale-up considerations include heat transfer limitations, mixing efficiency, and safety factors that may require process modifications when transitioning from laboratory to manufacturing scales [13]. Continuous flow processes offer advantages for scale-up, providing better control over reaction parameters and enabling real-time optimization [13].

| Optimization Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale |

|---|---|---|---|

| Temperature Control | ±1°C | ±2°C | ±3°C |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | Industrial mixers |

| Heat Transfer | Small surface area | Moderate surface area | Heat exchangers |

| Safety Considerations | Fume hood | Pilot plant | Full safety systems |

Explore Compound Types